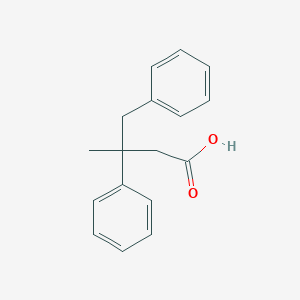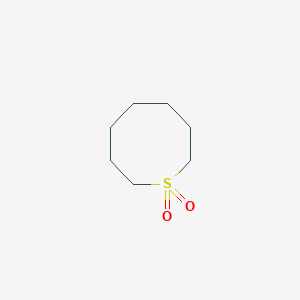
7-Methylbenz(a)anthracene-10-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylbenz(a)anthracene-10-carbonitrile is an organic compound with the molecular formula C20H13N. It is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its complex structure, which includes a nitrile group (-CN) attached to the 10th carbon of the benz[a]anthracene ring system, and a methyl group (-CH3) attached to the 7th carbon .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylbenz(a)anthracene-10-carbonitrile typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benz[a]anthracene with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This step introduces the methyl group at the 7th position. The nitrile group can then be introduced through a nucleophilic substitution reaction using a suitable nitrile source such as cyanogen bromide (BrCN) under basic conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methylbenz(a)anthracene-10-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are commonly employed.
Major Products Formed
Oxidation: Formation of quinones and other oxygenated PAHs.
Reduction: Conversion to amines and other reduced derivatives.
Substitution: Formation of halogenated or other substituted PAHs.
Applications De Recherche Scientifique
7-Methylbenz(a)anthracene-10-carbonitrile has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Medicine: Studied for its potential carcinogenic properties and its role in cancer research.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 7-Methylbenz(a)anthracene-10-carbonitrile involves its metabolic activation by microsomal enzymes, leading to the formation of reactive intermediates. These intermediates can covalently bind to DNA, causing mutations and potentially leading to carcinogenesis. The compound’s effects are mediated through its interaction with molecular targets such as DNA and various enzymes involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz[a]anthracene: The parent compound without the methyl and nitrile groups.
7,12-Dimethylbenz[a]anthracene: Another derivative with two methyl groups.
7-Bromomethylbenz[a]anthracene: A derivative with a bromomethyl group instead of a nitrile group
Uniqueness
7-Methylbenz(a)anthracene-10-carbonitrile is unique due to the presence of both a methyl group and a nitrile group, which influence its chemical reactivity and biological interactions. These functional groups make it a valuable compound for studying the effects of structural modifications on the properties of PAHs .
Propriétés
Numéro CAS |
6366-23-0 |
|---|---|
Formule moléculaire |
C20H13N |
Poids moléculaire |
267.3 g/mol |
Nom IUPAC |
7-methylbenzo[a]anthracene-10-carbonitrile |
InChI |
InChI=1S/C20H13N/c1-13-17-8-6-14(12-21)10-16(17)11-20-18(13)9-7-15-4-2-3-5-19(15)20/h2-11H,1H3 |
Clé InChI |
BYWGQAGELPWCLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(=CC2=CC3=C1C=CC4=CC=CC=C43)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



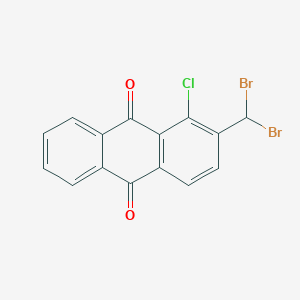

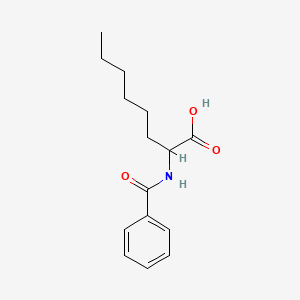
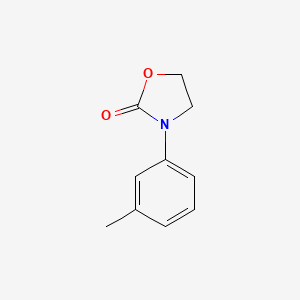

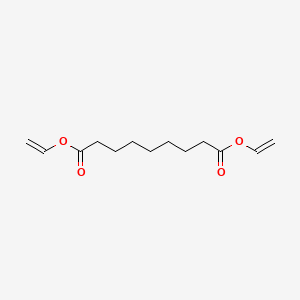
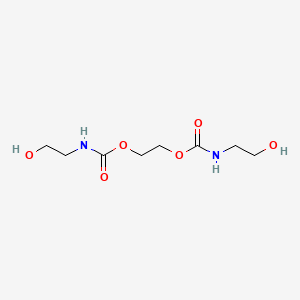
![1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone](/img/structure/B14733562.png)
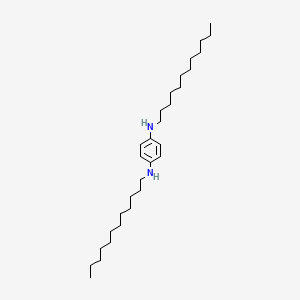
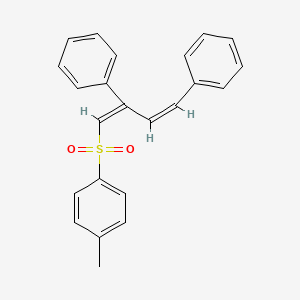
![2-{(e)-[(4-Acetylphenyl)imino]methyl}cyclohexanone](/img/structure/B14733588.png)
